Benzo[d]thiazol-6-ylboronic acid
Overview
Description
Benzo[d]thiazol-6-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S It is a compound that features a benzothiazole ring fused with a boronic acid group
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-ylboronic acid is a compound that belongs to the class of thiazoles . Thiazoles are known to be ubiquitous in biologically active natural products and pharmaceutically important compounds . .
Mode of Action
Thiazoles, in general, are known to undergo various reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Thiazoles are known to be involved in various biochemical pathways due to their presence in many biologically active compounds . They are found in antibiotics, antiviral drugs, antitumor agents, and other pharmaceuticals . .
Result of Action
Thiazoles are known to have various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and other activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c .
Preparation Methods
The synthesis of Benzo[d]thiazol-6-ylboronic acid typically involves the reaction of benzothiazole derivatives with boronic acid reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The boronic acid group is then introduced through a boronation reaction . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Benzo[d]thiazol-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the boronic acid group or the benzothiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and various oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[d]thiazol-6-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[d]thiazol-6-ylboronic acid can be compared with other boronic acid derivatives and benzothiazole compounds. Similar compounds include:
Phenylboronic acid: Lacks the benzothiazole ring, making it less versatile in certain applications.
Benzothiazole: Does not have the boronic acid group, limiting its use in cross-coupling reactions.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives but lacks the boronic acid functionality.
The uniqueness of this compound lies in its combination of the benzothiazole ring and boronic acid group, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFPSLIIZOVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405529 | |
Record name | 1,3-benzothiazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-91-4 | |
Record name | 1,3-benzothiazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzothiazol-6-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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